molecular formula C19H21N5O3S B2981904 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396566-99-6

2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2981904
CAS No.: 1396566-99-6
M. Wt: 399.47
InChI Key: GUWQIYUGJFVXNU-UHFFFAOYSA-N
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Description

The compound "2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide" is a benzamide derivative featuring a tetrazole ring substituted with a 2-methoxyethyl group and an ethylthio moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acid groups, enhancing metabolic stability and bioavailability in medicinal chemistry applications . The 2-methoxyethyl substituent likely improves solubility and pharmacokinetic properties, while the ethylthio group may modulate electronic effects and intermolecular interactions. Structural characterization of such compounds typically involves techniques like IR, NMR, and mass spectrometry (MS), as exemplified in related benzamide derivatives .

Properties

IUPAC Name

2-ethylsulfanyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-28-17-7-5-4-6-16(17)18(25)20-14-8-10-15(11-9-14)24-19(26)23(21-22-24)12-13-27-2/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWQIYUGJFVXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2-ethylthiobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminophenyl-2-methoxyethyl ketone to yield the benzamide intermediate.

  • Tetrazole Ring Formation: : The tetrazole ring is introduced by reacting the benzamide intermediate with sodium azide and triethylamine in a suitable solvent like dimethylformamide (DMF) under reflux conditions. This step forms the tetrazole ring attached to the phenyl group.

  • Final Assembly: : The final step involves the coupling of the tetrazole-substituted benzamide with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The carbonyl group in the tetrazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various alkyl or aryl substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The tetrazole ring could interact with metal ions or hydrogen bond donors/acceptors in biological systems, influencing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural motifs with several synthesized derivatives reported in the literature. Key analogues include:

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 2-(ethylthio)-benzamide; tetrazole with 2-methoxyethyl ~413.48* N/A Expected IR: C=O (~1660 cm⁻¹), NH (~3300 cm⁻¹), C=S (~1250 cm⁻¹)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole-thiadiazole hybrid; no tetrazole 348.39 160 IR: 1606 cm⁻¹ (C=O); NMR: δ 7.36–8.13 (Ar-H); MS: m/z 348 (M⁺)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridine-thiadiazole hybrid; acetyl and methyl groups 414.49 290 IR: 1679, 1605 cm⁻¹ (2C=O); NMR: δ 2.49–8.39 (CH3, Ar-H); MS: m/z 414 (M⁺)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Triazole-thione core; sulfonyl and difluorophenyl groups ~450–500† 200–300‡ IR: νC=S (~1250 cm⁻¹); NMR: δ 7.47–8.35 (Ar-H); Absence of νS-H (~2500–2600 cm⁻¹)

*Calculated via molecular formula.
†Estimated based on substituents.
‡Range inferred from analogous compounds in .

Key Differences in Reactivity and Properties

  • Tetrazole vs. Thiadiazole/Triazole Cores: The tetrazole ring in the target compound provides distinct electronic and steric properties compared to thiadiazole or triazole cores.
  • Substituent Effects : The 2-methoxyethyl group in the tetrazole ring contrasts with acetyl (8a) or sulfonyl (7–9) substituents in analogues. This group likely reduces hydrophobicity compared to aryl or acetylated derivatives, improving aqueous solubility .
  • Sulfur-Containing Moieties : The ethylthio group in the target compound differs from thione (C=S) groups in triazole-thiones (7–9). Thioethers (C-S-C) are less reactive than thiones but may confer better metabolic stability .

Computational and Pharmacological Implications

For example:

  • The tetrazole’s electron-deficient nature may facilitate π-π stacking with aromatic residues in enzymes.
  • The 2-methoxyethyl group’s electron-donating effects could stabilize charge-transfer interactions.

Biological Activity

The compound 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide represents a class of tetrazole derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This indicates the presence of functional groups such as the ethylthio group, a tetrazole moiety, and an amide linkage which are pivotal in determining its biological properties.

Antimicrobial Activity

Research has indicated that tetrazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide have shown efficacy against various bacterial strains. A study highlighted that modifications in the tetrazole structure could enhance antibacterial activity, particularly against resistant strains like Staphylococcus aureus and Escherichia coli .

Antitumor Activity

In vitro studies have demonstrated that certain derivatives of tetrazole compounds possess antitumor activity. The mechanism is believed to involve the inhibition of critical enzymes involved in DNA synthesis. For example, similar compounds have been shown to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis .

Anticonvulsant Properties

Some studies have reported anticonvulsant effects for compounds containing the tetrazole ring. The mechanism may involve modulation of neurotransmitter systems or ion channels that are critical in seizure activity .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of tetrazole derivatives revealed that a compound with structural similarities to 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exhibited an IC50 value of 18.4 µM against bacterial pathogens . This suggests a strong potential for developing new antibacterial agents from this class of compounds.
  • Antitumor Mechanism : In another investigation, a related tetrazole derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Research Findings and Tables

Activity IC50 Value (µM) Target Reference
Antibacterial18.4Staphylococcus aureus
AntitumorVariesDihydrofolate reductase
AnticonvulsantVariesIon channels

Q & A

Q. What are the key synthetic routes for preparing 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide?

The compound can be synthesized via heterocyclic coupling reactions. A generalized method involves:

  • Step 1 : Reacting a tetrazole precursor (e.g., 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole) with a substituted phenylamine under reflux in PEG-400 with a basic catalyst (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C .
  • Step 2 : Thioetherification by introducing the ethylthio group via nucleophilic substitution with 2-(ethylthio)benzoyl chloride.
  • Purification : Recrystallization in aqueous acetic acid or ethanol yields the pure product. Key parameters include reaction time (monitored by TLC) and solvent selection for optimal yield (70–85% typical) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups like the tetrazole C=N stretch (~1600 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals at δ 8.2–8.4 ppm (aromatic protons), δ 3.5–4.0 ppm (methoxyethyl protons), and δ 1.2–1.4 ppm (ethylthio group) .
    • ¹³C NMR : Carbonyl carbons (C=O) at ~170 ppm and tetrazole carbons at ~150 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

Q. What functional groups influence the compound’s reactivity and bioactivity?

The ethylthio group enhances lipophilicity, while the tetrazole ring contributes to hydrogen bonding and π-π stacking. The methoxyethyl substituent modulates solubility and steric effects, critical for interactions with biological targets .

Advanced Research Questions

Q. How can computational methods optimize the compound’s electronic properties?

  • Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the tetrazole ring’s nitrogen atoms show high ESP values, suggesting sites for hydrogen bonding .
  • Density Functional Theory (DFT) : Predicts bond dissociation energies (BDEs) for the ethylthio group (~250 kJ/mol) and tetrazole ring stability under oxidative conditions .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Discrepancies between experimental and calculated NMR/IR data can arise from tautomerism (e.g., tetrazole thione-thiol equilibrium), resolved via temperature-dependent NMR or computational modeling .
  • Dynamic NMR : Detects rotational barriers in the methoxyethyl group, which may cause splitting in aromatic proton signals .

Q. What experimental designs validate the compound’s antimicrobial activity?

  • Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .
  • Mechanistic Studies : Use fluorescence quenching to assess DNA gyrase inhibition or monitor membrane disruption via confocal microscopy with SYTOX Green dye .

Q. How to analyze structure-activity relationships (SAR) for tetrazole derivatives?

  • Modular Substitutions : Compare bioactivity of analogs with varying substituents (e.g., replacing methoxyethyl with pyrrolidinyl or thiophene). Tabulate results:
SubstituentMIC (µg/mL)Solubility (mg/mL)
2-Methoxyethyl12.50.8
Pyrrolidinyl25.01.2
Thiophene6.250.5

Data suggest smaller, hydrophobic groups enhance antimicrobial potency but reduce solubility .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Catalyst Optimization : Replace Bleaching Earth Clay with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve reagent solubility and reaction kinetics .

Q. What strategies mitigate decomposition during storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂ or Ar) at -20°C.
  • Stability Studies : Use accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolyzed benzamide) .

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